(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine
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Overview
Description
(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound that features a tetrahydrofuran ring attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Chiral Resolution: The chiral center at the tetrahydrofuran ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine: The enantiomer of the compound, which may have different biological activities.
1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine: The racemic mixture of the compound.
1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine: A structural isomer with the amine group at a different position on the pyrazole ring.
Uniqueness
(S)-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of both the tetrahydrofuran and pyrazole rings also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-[(3S)-oxolan-3-yl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWDUHSWKSAOCN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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